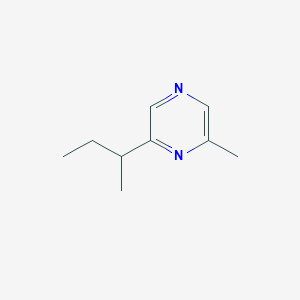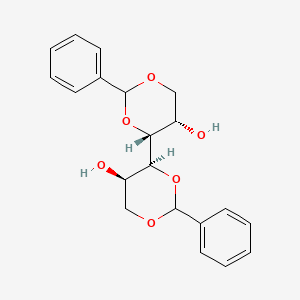
(4S,4'R,5R,5'S)-2,2'-diphenyl-4,4'-bi(1,3-dioxane)-5,5'-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3:4,6-Di-O-benzylidene-D-mannitol is a chemical compound with the molecular formula C20H22O6. It is a derivative of D-mannitol, a sugar alcohol, and is characterized by the presence of two benzylidene groups. This compound is commonly used in organic synthesis, particularly in the preparation of chiral molecules and as a protecting group for diols.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3:4,6-Di-O-benzylidene-D-mannitol is typically synthesized through the reaction of D-mannitol with benzaldehyde in the presence of an acid catalyst. The reaction involves the formation of acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. The reaction is usually carried out under reflux conditions with an acid catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the synthesis of 1,3:4,6-Di-O-benzylidene-D-mannitol can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reactants, and the choice of solvent. The product is typically purified by recrystallization from a suitable solvent, such as diethyl ether, to obtain high-purity 1,3:4,6-Di-O-benzylidene-D-mannitol .
Analyse Des Réactions Chimiques
Types of Reactions
1,3:4,6-Di-O-benzylidene-D-mannitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzylidene-protected ketones or aldehydes.
Reduction: It can be reduced to form benzylidene-protected alcohols.
Substitution: The benzylidene groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene-protected ketones, while reduction may produce benzylidene-protected alcohols .
Applications De Recherche Scientifique
1,3:4,6-Di-O-benzylidene-D-mannitol has several scientific research applications, including:
Chemistry: It is used as a chiral building block in the synthesis of optically active compounds. It is also employed as a protecting group for diols in organic synthesis.
Biology: The compound is used in the study of carbohydrate chemistry and as a model compound for understanding the behavior of sugar derivatives.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds
Mécanisme D'action
The mechanism of action of 1,3:4,6-Di-O-benzylidene-D-mannitol involves the formation of stable acetal linkages between the hydroxyl groups of D-mannitol and the aldehyde groups of benzaldehyde. These acetal linkages protect the hydroxyl groups from unwanted reactions, allowing for selective functionalization of other parts of the molecule. The compound’s stability and reactivity make it a valuable tool in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,43,6-Dianhydro-D-mannitol: Another derivative of D-mannitol, used in similar applications as a protecting group and chiral building block.
1,25,6-Di-O-isopropylidene-D-mannitol: A compound with isopropylidene groups instead of benzylidene groups, used for similar purposes in organic synthesis.
Uniqueness
1,3:4,6-Di-O-benzylidene-D-mannitol is unique due to its specific acetal linkages, which provide stability and selectivity in chemical reactions. Its benzylidene groups offer distinct reactivity compared to other protecting groups, making it a versatile compound in various synthetic applications .
Propriétés
Formule moléculaire |
C20H22O6 |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
(4S,5R)-4-[(4R,5S)-5-hydroxy-2-phenyl-1,3-dioxan-4-yl]-2-phenyl-1,3-dioxan-5-ol |
InChI |
InChI=1S/C20H22O6/c21-15-11-23-19(13-7-3-1-4-8-13)25-17(15)18-16(22)12-24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15-,16+,17+,18-,19?,20? |
Clé InChI |
NVEGGHPETXMRSV-MFVSGWCXSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC(O1)C2=CC=CC=C2)[C@H]3[C@H](COC(O3)C4=CC=CC=C4)O)O |
SMILES canonique |
C1C(C(OC(O1)C2=CC=CC=C2)C3C(COC(O3)C4=CC=CC=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(E)-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]imino}methyl]phenol](/img/structure/B13822098.png)
![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)
![Ethyl [(5-amino-2-pyridinyl)oxy]acetate](/img/structure/B13822102.png)
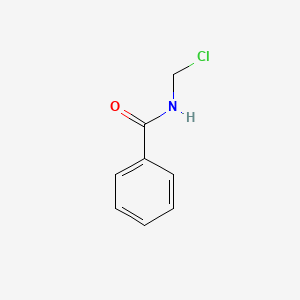


![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)

![[(2E)-2-{(2E)-[1-(4-ethylphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B13822145.png)
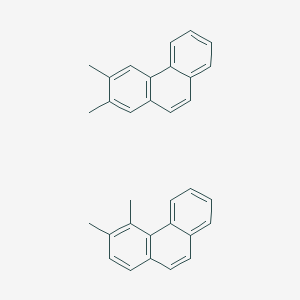
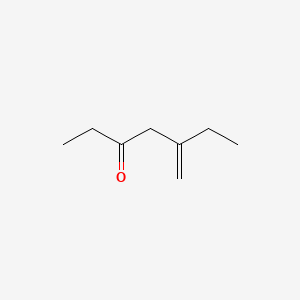
![N-(2-Hydroxyethyl)-N,N-dimethyl-3-[(1-oxo-octadecyl)amino]-1-propanaminium](/img/structure/B13822159.png)
